A Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine
A Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound built upon the medicinally significant 4-azaindole scaffold. For researchers in drug discovery and development, a deep understanding of properties such as lipophilicity, solubility, and ionization state is paramount as these parameters directly govern a molecule's pharmacokinetic and pharmacodynamic behavior. This document synthesizes predicted data with field-proven experimental methodologies, offering not just static values but also the procedural causality required for their accurate determination and interpretation. Detailed, self-validating protocols for key assays are provided, equipping scientists with the practical knowledge to characterize this and similar molecules.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine ring system, a bioisostere of indole, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structure is a recurring motif in a multitude of biologically active compounds, particularly as a hinge-binding element in protein kinase inhibitors.[1] The strategic placement of a nitrogen atom in the six-membered ring introduces a critical hydrogen bond acceptor, enhancing interactions with a wide range of biological targets.[1]
The subject of this guide, 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine, combines this valuable scaffold with a benzyloxy substituent. This addition significantly influences the molecule's steric and electronic profile, directly impacting the physicochemical properties that are critical for its journey from a laboratory curiosity to a potential therapeutic agent. This guide will dissect these properties, providing both a theoretical foundation and practical experimental frameworks.
Molecular and Structural Properties
A foundational understanding begins with the molecule's basic structural and identifying information. These data serve as the basis for all subsequent experimental and computational analyses.
| Property | Value | Source |
| IUPAC Name | 5-(phenylmethoxy)-1H-pyrrolo[3,2-b]pyridine | N/A |
| CAS Number | 17288-41-4 | [2] |
| Molecular Formula | C₁₄H₁₂N₂O | [3] |
| Molecular Weight | 224.26 g/mol | [1] |
| 2D Structure | ![]() | N/A |
Core Physicochemical Properties: Measurement and Implications
The journey of a drug candidate is dictated by its ability to navigate diverse physiological environments. This section details the key physicochemical parameters of 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine, the standardized methods for their determination, and their direct implications for drug development.
Lipophilicity (LogP)
Field Insight: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP) is the industry standard for this measurement. A LogP in the range of 1-4 is often considered optimal for oral drug absorption, balancing membrane permeability with sufficient aqueous solubility.
Data Summary:
| Parameter | Value (Predicted) | Note |
| XLogP3 | 3.14 | This is a computationally predicted value for the isomeric 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine, which serves as a strong estimate for the target compound due to structural similarity.[3] |
Experimental Protocol: LogP Determination by OECD 107 Shake-Flask Method
This protocol describes the gold-standard method for determining the partition coefficient, suitable for compounds with an expected LogP between -2 and 4.[4][5]
Causality: The shake-flask method directly measures the partitioning of the analyte between two immiscible phases after they have reached equilibrium. Centrifugation is a critical step to ensure complete phase separation, preventing contamination of the aqueous phase with microdroplets of octanol which can lead to an overestimation of the compound's concentration in water and thus an artificially low LogP.
-
Preparation:
-
Prepare stock solutions of the test compound in n-octanol.
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them for 24 hours, followed by a 24-hour separation period. This ensures the phases are in equilibrium before the experiment begins.
-
-
Equilibration:
-
In a suitable vessel, combine the pre-saturated n-octanol and water at a defined volume ratio.
-
Add the test compound, ensuring its concentration does not exceed 0.01 M in either phase.
-
Agitate the vessel at a constant temperature (20-25°C) until equilibrium is achieved.[5] A preliminary run can determine the necessary time.
-
-
Phase Separation:
-
Transfer the mixture to a centrifuge tube and spin at high speed to achieve a clean separation of the two phases.[5]
-
-
Analysis:
-
Carefully sample an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P_ow) as the ratio of the concentration in the n-octanol phase (C_o) to the concentration in the aqueous phase (C_w).
-
The final value is expressed as its base-10 logarithm: LogP = log₁₀(C_o / C_w) .
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The experiment should be performed in triplicate, and the final LogP values should fall within a range of ± 0.3 units.[5][6]
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Workflow Visualization:
Aqueous Solubility
Field Insight: Poor aqueous solubility is a primary cause of failure for promising drug candidates. A compound must be in solution to be absorbed through the gastrointestinal tract and to interact with its biological target.[7] While thermodynamic solubility measures the true equilibrium state, kinetic solubility is a high-throughput method used in early discovery to quickly flag potential issues.[7][8] A kinetic solubility goal for many discovery projects is >60 µg/mL.[7]
Data Summary: No experimental solubility data for 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine is publicly available. However, given its predicted LogP of ~3.1, it is anticipated to have low aqueous solubility, making experimental determination essential.
Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol is designed for rapid screening in early drug discovery, where a compound is introduced to an aqueous buffer from a DMSO stock solution.[7][9]
Causality: This method does not measure true equilibrium solubility but rather the point at which the compound precipitates when crashing out of a DMSO solution into an aqueous environment. Nephelometry provides a rapid readout by measuring light scattering caused by insoluble particles (precipitate).[7][9] This serves as a fast and effective surrogate for identifying compounds with potential solubility liabilities.
-
Stock Solution Preparation:
-
Plate Setup:
-
Into the wells of a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution.[9]
-
-
Assay Execution:
-
Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤2%) to minimize its solubilizing effect.[10]
-
Mix the plate thoroughly.
-
-
Incubation & Measurement:
-
Data Analysis:
-
The solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with DMSO only).
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Workflow Visualization:
Ionization Constant (pKa)
Field Insight: The pKa is the pH at which a compound is 50% ionized and 50% neutral. As roughly 70-80% of drug molecules are ionizable, the pKa is a critical property.[11] It dictates the charge state of a molecule at physiological pH (~7.4), which profoundly affects solubility, membrane permeability (the neutral form is more permeable), and binding to the target protein.[11][12] For 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine, the pyridine nitrogen is expected to be basic, while the pyrrole N-H is weakly acidic.
Data Summary: No experimental pKa data exists for this compound. A predicted pKa of 2.85 was found for the related 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, though this value is likely dominated by the carboxylic acid group.[13] The pKa of the pyridine nitrogen in the core 4-azaindole scaffold is approximately 4.5-5.0, and this is the most relevant value for predicting its behavior in a physiological context.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method is highly accurate for determining pKa values by monitoring pH changes as a titrant is added to a solution of the analyte.[12][14]
Causality: This protocol relies on the direct measurement of pH as a function of added acid or base. The midpoint of the buffer region on the resulting titration curve, where the pH changes minimally, corresponds to the half-equivalence point. At this specific point, the concentrations of the protonated and deprotonated species are equal, and therefore the measured pH is equal to the pKa.[14] Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[14]
-
System Calibration:
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[14]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent. For poorly water-soluble compounds, a co-solvent like methanol may be used, and the pKa in pure water can be determined via extrapolation.[11] The final concentration should be around 1 mM.[14]
-
Adjust the ionic strength of the solution to a constant value (e.g., 0.15 M KCl) to maintain consistent activity coefficients.[14]
-
-
Titration:
-
Purge the solution with nitrogen to displace dissolved CO₂.[14]
-
Place the solution in a temperature-controlled vessel (25°C) on a magnetic stirrer and immerse the calibrated pH electrode.
-
For a basic compound, titrate by making incremental additions of a standardized strong acid (e.g., 0.1 M HCl). For an acidic compound, use a strong base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
The pKa is determined from the pH value at the half-equivalence point, which corresponds to the midpoint of the flattest region (buffer region) of the titration curve.[14] This can be precisely located by finding the inflection point on a first or second derivative plot.
-
Conceptual Visualization:
Summary of Predicted Physicochemical Properties
The following table consolidates additional predicted properties for an isomeric structure, providing a useful baseline for 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine.
| Property | Value (Predicted) | Source |
| Boiling Point | 391.8 °C at 760 mmHg | [3] |
| Density | 1.25 g/cm³ | [3] |
| Flash Point | 131.2 °C | [3] |
| Refractive Index | 1.678 | [3] |
Conclusion and Implications for Drug Development
The physicochemical profile of 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine, based on computational predictions and knowledge of its core scaffold, presents a classic drug discovery scenario.
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Strengths: The molecule possesses a privileged scaffold known for potent biological activity. Its predicted LogP of ~3.1 falls within the desirable range for passive membrane permeability.
-
Potential Liabilities: The high lipophilicity strongly suggests that the compound will exhibit low aqueous solubility. This is a significant hurdle that must be addressed experimentally.
-
Forward Strategy: The basic pyridine nitrogen (pKa ~4.5-5.0) provides a strategic advantage. It offers a site for salt formation, a common and effective method for improving the solubility and dissolution rate of a parent compound. Early characterization of solubility is critical, and if low, salt screening and formulation studies would be the logical next steps in its development pathway.
This guide provides the foundational knowledge and actionable protocols necessary for researchers to thoroughly characterize 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine, enabling informed decisions in the complex process of drug discovery.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- ChemicalBook. (n.d.). 5-(benzyloxy)-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
- OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- OECD. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD.
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
- ResearchGate. (2018). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- BenchChem. (n.d.). 5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine.
- BLDpharm. (n.d.). 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine.
- Echemi. (n.d.). 7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine.
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![Chemical structure of 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](https://i.imgur.com/7g5fXJd.png)
